(3-Butylphenyl)boronic acid
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Overview
Description
(3-Butylphenyl)boronic acid is an organoboron compound that features a phenyl ring substituted with a butyl group at the third position and a boronic acid functional group. This compound is part of the broader class of boronic acids, which are known for their versatility in organic synthesis, particularly in Suzuki-Miyaura coupling reactions .
Preparation Methods
Synthetic Routes and Reaction Conditions: The primary method for synthesizing (3-Butylphenyl)boronic acid involves the electrophilic trapping of an organometallic reagent with a boric ester. Typically, the process begins with the bromination of 3-butylbenzene, followed by a reaction with butyllithium to form the corresponding organolithium compound. This intermediate is then treated with a boric ester, such as triisopropyl borate, to yield the desired boronic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .
Chemical Reactions Analysis
Types of Reactions: (3-Butylphenyl)boronic acid undergoes various chemical reactions, including:
Suzuki-Miyaura Coupling: This reaction forms carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The boronic acid group can be oxidized to form phenols.
Common Reagents and Conditions:
Suzuki-Miyaura Coupling: Palladium catalysts, bases like potassium carbonate, and solvents such as toluene or ethanol.
Oxidation: Oxidizing agents like hydrogen peroxide or sodium perborate.
Substitution: Various nucleophiles under mild conditions.
Major Products:
Suzuki-Miyaura Coupling: Biaryl compounds.
Oxidation: Phenols.
Substitution: Substituted phenyl derivatives.
Scientific Research Applications
(3-Butylphenyl)boronic acid has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (3-Butylphenyl)boronic acid in Suzuki-Miyaura coupling involves the transmetalation of the boronic acid with a palladium catalyst, followed by reductive elimination to form the carbon-carbon bond. The boronic acid group acts as a nucleophile, transferring its organic group to the palladium center .
Comparison with Similar Compounds
Phenylboronic Acid: Lacks the butyl substituent, making it less hydrophobic.
4-tert-Butylphenylboronic Acid: Has a tert-butyl group at the para position, offering different steric and electronic properties.
3,5-Di-tert-Butylphenylboronic Acid: Contains two tert-butyl groups, providing increased steric hindrance and hydrophobicity.
Uniqueness: (3-Butylphenyl)boronic acid’s unique structure, with a butyl group at the meta position, offers a balance of hydrophobicity and reactivity, making it particularly useful in specific synthetic applications where other boronic acids may not perform as well .
Properties
Molecular Formula |
C10H15BO2 |
---|---|
Molecular Weight |
178.04 g/mol |
IUPAC Name |
(3-butylphenyl)boronic acid |
InChI |
InChI=1S/C10H15BO2/c1-2-3-5-9-6-4-7-10(8-9)11(12)13/h4,6-8,12-13H,2-3,5H2,1H3 |
InChI Key |
NTSZBZIBMNMDKQ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CC=C1)CCCC)(O)O |
Origin of Product |
United States |
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